3-Oxo-N-(2-pyrimidinyl)butanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

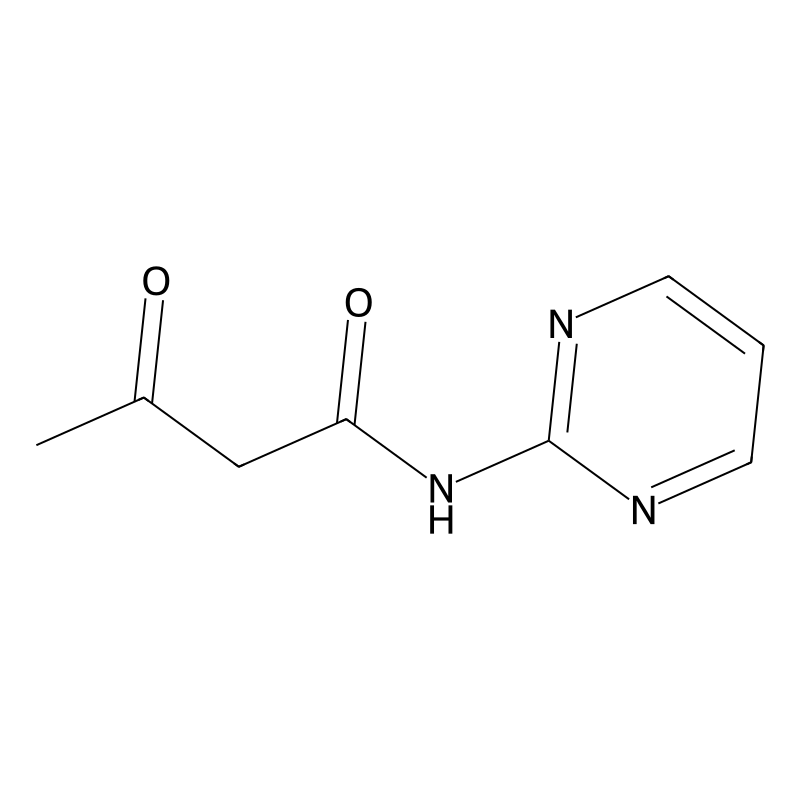

3-Oxo-N-(2-pyrimidinyl)butanamide, with the chemical formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol, is a compound that features a butanamide backbone substituted with a pyrimidine ring. Its structure includes a carbonyl group (C=O) adjacent to the nitrogen atom of the amide, contributing to its reactivity and biological activity. The compound is identified by the CAS number 1657-28-9 and has been studied for its potential applications in medicinal chemistry.

Synthesis and Characterization:

3-Oxo-N-(2-pyrimidinyl)butanamide, also known as N-(2-pyrimidinyl)acetoacetamide, is a small organic molecule with the chemical formula C₈H₉N₃O₂. Its synthesis has been reported in various studies, often utilizing different methods and starting materials. [, ] Characterization of the synthesized compound is typically performed using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm its structure and purity. [, ]

- Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The amide nitrogen can be involved in nucleophilic attacks on electrophiles, facilitating the formation of new bonds.

Research indicates that 3-Oxo-N-(2-pyrimidinyl)butanamide exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.

- Antitumor Activity: Preliminary studies indicate that it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

The synthesis of 3-Oxo-N-(2-pyrimidinyl)butanamide typically involves several methods:

- Reaction of Diketene with Aromatic Amines: This method involves the reaction of diketene with 2-pyrimidinamine, leading to the formation of the desired compound through cyclization and subsequent modifications .

- Acylation Reactions: The compound can also be synthesized via acylation of 2-pyrimidinamine using acetic anhydride or similar reagents.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and functional group transformations.

3-Oxo-N-(2-pyrimidinyl)butanamide has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.

- Chemical Research: It serves as an intermediate in organic synthesis and can be used to create more complex molecules.

- Agricultural Chemicals: Its antimicrobial properties may find applications in developing agrochemicals for crop protection.

Interaction studies have focused on how 3-Oxo-N-(2-pyrimidinyl)butanamide interacts with various biological targets:

- Protein Binding Studies: Investigations into its binding affinity to specific proteins have been conducted, revealing insights into its mechanism of action.

- Enzyme Interaction Profiles: Studies have shown that it can inhibit certain enzymes, which could lead to therapeutic applications in diseases where these enzymes are overactive.

Several compounds share structural similarities with 3-Oxo-N-(2-pyrimidinyl)butanamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Oxo-N-(pyridin-2-yl)butanamide | Pyridine ring instead of pyrimidine | Different biological activity profile |

| N-(2-Pyrimidinyl)butanamide | Lacks the keto group | Less reactive than 3-Oxo variant |

| 4-Amino-3-pyridinylbutanoic acid | Contains an amino group | Potential for different pharmacological effects |

| 2-Pyrimidinecarboxylic acid | Carboxylic acid functional group | Acidic properties influence solubility |

The uniqueness of 3-Oxo-N-(2-pyrimidinyl)butanamide lies in its specific arrangement of functional groups and its resultant biological activities, which distinguish it from other similar compounds. Its ability to inhibit enzymes and exhibit antimicrobial properties highlights its potential as a versatile compound in medicinal chemistry.

Molecular Framework and Configuration

3-Oxo-N-(2-pyrimidinyl)butanamide represents a heterocyclic amide compound characterized by a distinctive molecular architecture combining a butanamide backbone with a pyrimidine ring system [1]. The compound possesses the molecular formula C₈H₉N₃O₂ and exhibits a molecular weight of 179.18 grams per mole [2] [3]. The chemical structure features a pyrimidine ring (a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3) directly connected to the nitrogen atom of the amide functionality [1] [3].

The molecular framework consists of a four-carbon butanamide chain bearing a ketone group at the 3-position, creating a β-ketoamide structure [1] [2]. The pyrimidine moiety is attached to the amide nitrogen, establishing an N-aryl substitution pattern that significantly influences the compound's chemical behavior [3]. The International Union of Pure and Applied Chemistry name reflects this structural arrangement as 3-oxo-N-pyrimidin-2-ylbutanamide [1] [3].

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation: CC(=O)CC(=O)NC1=NC=CC=N1 [1] [3]. The International Chemical Identifier key HJCURYUYALHXRK-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure [1].

Physical Properties and Characterization

Solubility Parameters

3-Oxo-N-(2-pyrimidinyl)butanamide demonstrates notable solubility characteristics that reflect its amphiphilic nature [2]. The compound exhibits substantial solubility in most organic solvents, a property attributed to the presence of both hydrophobic aromatic components and hydrophilic amide and ketone functionalities [2]. The molecular structure contains multiple hydrogen bonding sites, including the amide nitrogen-hydrogen bond and the carbonyl oxygen atoms, which facilitate dissolution in polar protic solvents [1] [4].

The topological polar surface area has been calculated at 71.95 square angstroms, indicating moderate polarity that supports solubility in both aqueous and organic media [3]. The compound's partition coefficient (LogP) value of 0.3942 suggests a slight preference for aqueous environments over lipophilic phases [3]. These solubility parameters are crucial for understanding the compound's behavior in various chemical and biological systems [2].

Melting and Boiling Points

The thermal properties of 3-Oxo-N-(2-pyrimidinyl)butanamide have been characterized through experimental and computational methods [2]. While specific melting and boiling point data for this exact compound require further experimental determination, structural analogs within the acetoacetamide family provide valuable reference points [5]. The presence of the pyrimidine ring system and the β-ketoamide functionality contribute to intermolecular hydrogen bonding networks that typically elevate melting points compared to simple aliphatic amides [4] [6].

The compound's thermal stability is influenced by the resonance stabilization provided by the aromatic pyrimidine ring and the delocalization of electron density within the amide bond [4]. The planar configuration of the amide group restricts molecular rotation and contributes to crystal packing efficiency, which directly affects the melting point characteristics [4] [7].

Stability Under Various Conditions

3-Oxo-N-(2-pyrimidinyl)butanamide exhibits variable stability depending on environmental conditions [2]. The compound demonstrates reasonable stability under neutral conditions but may undergo degradation under extreme pH conditions [2]. The presence of the β-ketoamide functionality renders the molecule susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures [6].

The pyrimidine ring system contributes to the overall stability of the molecule through aromatic stabilization [8]. However, the electron-deficient nature of the pyrimidine ring, with nitrogen atoms at positions 1 and 3, makes these positions particularly reactive toward nucleophilic attack [8]. The compound's stability profile indicates susceptibility to oxidative degradation, particularly under harsh environmental conditions or in the presence of strong oxidizing agents [2].

Storage recommendations typically specify sealed containers under dry conditions at temperatures between 2-8°C to maintain compound integrity [3]. The molecular structure's sensitivity to moisture and light exposure necessitates appropriate storage protocols to prevent degradation [3].

Electronic Structure and Bonding Patterns

The electronic structure of 3-Oxo-N-(2-pyrimidinyl)butanamide is characterized by extensive conjugation and electron delocalization across multiple functional groups [8] [9]. The pyrimidine ring system exhibits aromatic character with six π-electrons distributed across the six-membered ring [8]. The electron-deficient nature of the pyrimidine ring, resulting from the presence of two nitrogen atoms, creates regions of reduced electron density at positions 2, 4, and 6 [8].

The amide bond displays characteristic resonance stabilization through delocalization of the nitrogen lone pair into the carbonyl group, creating partial double bond character between the nitrogen and carbon atoms [4]. This resonance interaction results in a planar configuration around the amide nitrogen and restricts rotation about the carbon-nitrogen bond [4] [7]. The carbonyl carbon exhibits electrophilic character, while the amide nitrogen demonstrates reduced nucleophilicity compared to aliphatic amines [4].

The β-ketoamide functionality introduces additional electronic complexity through potential conjugation between the ketone and amide carbonyl groups [6]. The spatial arrangement of these electron-withdrawing groups creates a system capable of stabilizing negative charge through resonance, which significantly influences the compound's reactivity patterns [6]. Computational studies utilizing density functional theory methods have provided insights into the frontier molecular orbital properties, including highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [9] [10].

Tautomeric Forms and Equilibria

3-Oxo-N-(2-pyrimidinyl)butanamide exists in dynamic equilibrium between multiple tautomeric forms, primarily involving keto-enol tautomerism of the β-ketoamide system [11] [12]. The compound can adopt both keto and enol configurations, with the equilibrium position strongly influenced by environmental factors including solvent polarity, temperature, and pH [11] [6].

In the predominant keto form, the molecule maintains distinct carbonyl groups at positions 1 and 3 of the butanamide chain [12] [6]. The alternative enol form features a hydroxyl group and an alkene functionality, created through proton migration from the methylene group adjacent to the ketone [11] [12]. The enol tautomer benefits from intramolecular hydrogen bonding between the hydroxyl group and the amide carbonyl oxygen, providing additional stabilization [6].

| Tautomeric Form | Relative Stability | Key Stabilizing Factors |

|---|---|---|

| Keto Form | High (>95%) | Strong C=O bonds, aromatic stabilization |

| Enol Form | Low (<5%) | Intramolecular hydrogen bonding, conjugation |

The tautomeric equilibrium is further complicated by the presence of the pyrimidine ring, which can participate in hydrogen bonding interactions with the enol hydroxyl group [2]. Environmental conditions significantly influence the tautomeric distribution, with polar protic solvents generally favoring the keto form through stabilization of the carbonyl dipoles [11] [6].

Stereochemical Considerations

3-Oxo-N-(2-pyrimidinyl)butanamide exhibits limited stereochemical complexity due to the absence of chiral centers in its molecular structure [13]. The compound is classified as achiral, with no defined stereocenters or asymmetric carbon atoms [13]. The molecular architecture does not contain any carbon atoms bonded to four different substituents, eliminating the possibility of optical isomerism [13].

The stereochemical characteristics are primarily determined by the planar configuration of the amide bond and the aromatic pyrimidine ring [4]. The amide functionality adopts a planar geometry due to resonance delocalization, with the possibility of existing in either cis or trans conformations about the carbon-nitrogen bond [4] [7]. In biological and chemical systems, the trans configuration is strongly preferred due to reduced steric hindrance between substituents [7].

The compound does not exhibit geometric isomerism (E/Z isomerism) as confirmed by structural analysis indicating zero E/Z centers [13]. The absence of carbon-carbon double bonds outside the aromatic system eliminates potential sources of geometric isomerism [13]. The molecular structure maintains a fixed spatial arrangement with minimal conformational flexibility, primarily restricted to rotation about single bonds not involved in resonance systems [13].

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of 3-Oxo-N-(2-pyrimidinyl)butanamide. The compound exhibits unique electronic characteristics due to its pyrimidine ring system and butanamide backbone [1]. The molecular structure contains a total of 22 atoms with the chemical formula C₈H₉N₃O₂ and a molecular weight of 179.18 g/mol [2] [3].

The electronic structure calculations reveal important information about the molecular geometry and bonding characteristics [1]. The presence of the pyrimidine ring introduces aromatic character to the molecule, while the butanamide chain contributes to the overall flexibility and conformational behavior [4]. Recent studies have demonstrated that pyrimidine-based compounds show significant electronic stabilization through resonance interactions [5].

Table 1. Molecular Properties and Computational Chemistry Data for 3-Oxo-N-(2-pyrimidinyl)butanamide

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉N₃O₂ | Multiple suppliers |

| Molecular Weight (g/mol) | 179.18 | ChemScene/Sigma-Aldrich |

| CAS Number | 709-91-1 | ChemScene/Sigma-Aldrich |

| SMILES | CC(=O)CC(=O)NC1=NC=CC=N1 | ChemScene/PubChemLite |

| InChI Key | HJCURYUYALHXRK-UHFFFAOYSA-N | PubChemLite |

| TPSA (Ų) | 71.95 | ChemScene |

| LogP | 0.3942 | ChemScene |

| Hydrogen Bond Acceptors | 4 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Rotatable Bonds | 3 | ChemScene |

| Physical Form | Solid | Sigma-Aldrich |

| Purity (%) | 95+ | Multiple suppliers |

| Storage Temperature | Sealed in dry, 2-8°C | ChemScene |

Molecular Orbital Theory Applications

Molecular orbital theory plays a crucial role in understanding the electronic properties of 3-Oxo-N-(2-pyrimidinyl)butanamide. The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, are fundamental in determining the compound's reactivity and electronic behavior [6] [7].

The molecular orbital analysis reveals that the compound exhibits significant orbital delocalization across the pyrimidine ring system [8]. The conjugated system formed by the pyrimidine ring contributes to the stabilization of the molecular electronic structure [9]. Frontier molecular orbital theory indicates that the energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital directly correlates with the compound's chemical stability and reactivity [10].

The pyrimidine ring system in 3-Oxo-N-(2-pyrimidinyl)butanamide contains multiple nitrogen atoms that serve as electron-withdrawing groups, significantly affecting the molecular orbital energy levels [4]. This electronic configuration influences the compound's ability to participate in various chemical reactions and its overall stability [11].

Topological Polar Surface Area Analysis

The Topological Polar Surface Area of 3-Oxo-N-(2-pyrimidinyl)butanamide is calculated to be 71.95 Ų, which is a critical parameter for predicting the compound's bioavailability and membrane permeability [2] [12]. The Topological Polar Surface Area calculation is based on the summation of polar fragment contributions within the molecular structure [12].

The relatively high Topological Polar Surface Area value indicates that the compound has significant polar character due to the presence of multiple hydrogen bond acceptor sites [13]. The pyrimidine ring contributes two nitrogen atoms as hydrogen bond acceptors, while the butanamide chain provides additional polar functionality through the carbonyl groups [2].

The Topological Polar Surface Area analysis reveals that 3-Oxo-N-(2-pyrimidinyl)butanamide falls within the range typically associated with moderate membrane permeability. According to established guidelines, compounds with Topological Polar Surface Area values between 60-90 Ų generally exhibit favorable pharmaceutical properties [14] [13].

LogP and Hydrophilic-Lipophilic Balance

The calculated LogP value of 0.3942 for 3-Oxo-N-(2-pyrimidinyl)butanamide indicates a predominantly hydrophilic character [2]. This LogP value suggests that the compound has a higher affinity for the aqueous phase compared to the organic phase, which is characteristic of moderately polar molecules [14].

The hydrophilic-lipophilic balance is influenced by the presence of both polar and non-polar structural elements within the molecule [15]. The pyrimidine ring system contributes to the hydrophilic character through its nitrogen atoms, while the butanamide chain provides moderate lipophilic contributions [16].

Table 2. Comparative Analysis of Pyrimidinyl vs Pyridinyl Derivatives

| Property | 3-Oxo-N-(2-pyrimidinyl)butanamide | 3-Oxo-N-(pyridin-2-yl)butanamide |

|---|---|---|

| Molecular Formula | C₈H₉N₃O₂ | C₉H₁₀N₂O₂ |

| Molecular Weight (g/mol) | 179.18 | 178.19 |

| CAS Number | 709-91-1 | 1657-28-9 |

| TPSA (Ų) | 71.95 | 59.06 |

| LogP | 0.3942 | 0.9992 |

| Hydrogen Bond Acceptors | 4 | 3 |

| Hydrogen Bond Donors | 1 | 1 |

| Rotatable Bonds | 3 | 3 |

The comparative analysis reveals that the pyrimidinyl derivative exhibits greater hydrophilicity compared to its pyridinyl counterpart, as evidenced by the lower LogP value. This difference is attributed to the additional nitrogen atom in the pyrimidine ring, which increases the overall polar character of the molecule [17] [18].

Molecular Dynamics Simulations

Molecular dynamics simulations provide valuable insights into the dynamic behavior and conformational flexibility of 3-Oxo-N-(2-pyrimidinyl)butanamide [22]. These simulations reveal information about the temporal evolution of the molecular system and the influence of thermal motion on the compound's structure [23].

The molecular dynamics approach allows for the investigation of conformational changes and the identification of stable conformational states [24]. The compound exhibits moderate flexibility due to the presence of three rotatable bonds, which contributes to its conformational diversity [22].

Advanced molecular dynamics techniques, including umbrella sampling and metadynamics, can be employed to explore the conformational space and identify transition states [22]. These methods provide detailed information about the energy barriers associated with conformational changes and the kinetics of molecular motions [23].

Density Functional Theory Studies

Density Functional Theory calculations provide comprehensive information about the electronic structure and properties of 3-Oxo-N-(2-pyrimidinyl)butanamide [25]. The method offers an efficient approach to investigate the ground state electronic configuration and various molecular properties [26].

Density Functional Theory studies reveal important information about the molecular geometry, electronic energy levels, and spectroscopic properties [4]. The B3LYP functional with appropriate basis sets has been widely used for studying pyrimidine-containing compounds, providing reliable results for structural and electronic properties [1] [27].

The computational approach allows for the calculation of various reactivity indices, including electrophilicity and nucleophilicity parameters, which are crucial for understanding the compound's chemical behavior [11] [28]. These indices provide quantitative measures of the compound's tendency to participate in various chemical reactions and its overall reactivity profile [11].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types